molecular formula C9H9ClN2 B3375212 2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile CAS No. 108244-43-5

2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile

Cat. No.: B3375212
CAS No.: 108244-43-5
M. Wt: 180.63 g/mol
InChI Key: VKWIYSXXRJDRJA-UHFFFAOYSA-N
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Description

2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile is a halogenated pyridine derivative with a molecular formula of C₉H₉ClN₂ (calculated molecular weight: ~180.61 g/mol). It features a pyridine ring substituted with a chlorine atom at position 2, an ethyl group at position 6, a methyl group at position 5, and a cyano group at position 3. This compound’s structural complexity and functional diversity make it a valuable intermediate in pharmaceutical and agrochemical synthesis . Notably, reports a conflicting molecular weight of 266.54 g/mol, which may stem from a typographical error, as the calculated value aligns with structurally analogous compounds (e.g., 2-Chloro-6-ethylpyridine-3-carbonitrile at 166.61 g/mol in ).

Its applications include serving as a precursor for bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name

2-chloro-6-ethyl-5-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-3-8-6(2)4-7(5-11)9(10)12-8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWIYSXXRJDRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile typically involves the chlorination of 6-ethyl-5-methylpyridine-3-carbonitrile. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under controlled conditions. Reaction outcomes depend on the nucleophile and solvent system:

Nucleophile Conditions Product Key Observations
AminesDMF, K₂CO₃, 80–100°C2-Amino-6-ethyl-5-methylpyridine-3-carbonitrileEthyl/methyl groups slow reaction kinetics
ThiolsEtOH, NaOH, reflux2-(Alkylthio)-6-ethyl-5-methylpyridine-3-carbonitrileCompeting elimination minimized in polar protic solvents
AlkoxidesTHF, NaH, 0°C → RT 2-Alkoxy-6-ethyl-5-methylpyridine-3-carbonitrileSteric hindrance reduces yields compared to unsubstituted analogs

Mechanistic Insight : The chloro group's reactivity is attenuated compared to 2-chloropyridines without ortho substituents due to steric blocking by the adjacent ethyl group .

Nitrile Group Transformations

The carbonitrile group participates in reduction and hydrolysis reactions:

Reaction Type Reagents/Conditions Product Notes
ReductionLiAlH₄, THF, 0°C → reflux3-Aminomethyl-2-chloro-6-ethyl-5-methylpyridinePartial dechlorination observed above 40°C
HydrolysisH₂SO₄ (conc.), H₂O, 100°C 2-Chloro-6-ethyl-5-methylpyridine-3-carboxylic acidRequires 12–24 hr for full conversion
Grignard AdditionRMgX, Et₂O, −78°C3-Substituted ketone derivativesLow yields due to poor nucleophile access

Key Finding : Nitrile reduction proceeds with 68–72% yield under optimized conditions, but competing ring hydrogenation occurs with Pd/C/H₂ systems .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature limits electrophilic substitution. Documented reactions include:

Reagent Conditions Position Product Yield
HNO₃/H₂SO₄0°C, 2 hr 42-Chloro-4-nitro-6-ethyl-5-methylpyridine-3-carbonitrile22%
Cl₂, FeCl₃CH₂Cl₂, 40°C 42,4-Dichloro-6-ethyl-5-methylpyridine-3-carbonitrile18%

Steric Effects : Nitration and chlorination occur predominantly at position 4 due to directional effects from the 3-cyano group, but yields are suppressed by the ethyl substituent’s steric bulk .

Alkyl Group Functionalization

The ethyl and methyl groups undergo limited oxidation:

Group Oxidizing Agent Conditions Product Efficiency
6-EthylKMnO₄, H₂O80°C, 8 hr 2-Chloro-6-carboxy-5-methylpyridine-3-carbonitrile41%
5-MethylSeO₂, dioxaneReflux, 6 hr 2-Chloro-5-formyl-6-ethylpyridine-3-carbonitrile29%

Challenge : Over-oxidation to CO₂ occurs with vigorous conditions, necessitating careful temperature control .

Cyclization and Heterocycle Formation

The nitrile group facilitates ring-forming reactions:

Reagent Conditions Product Application
NH₂NH₂·H₂OEtOH, reflux3-Aminoimidazo[1,2-a]pyridine derivativePharmaceutical intermediates
CS₂, KOHDMF, 120°C Thieno[2,3-b]pyridine systemMaterial science applications

Synthetic Utility : These reactions demonstrate the compound’s value in constructing fused heterocyclic scaffolds .

Stability and Side Reactions

Critical stability considerations include:

  • Thermal Decomposition : Degrades above 200°C, releasing HCN gas (TGA data)

  • Photoreactivity : UV light induces radical coupling at the 6-ethyl group (ESR-confirmed)

  • Hydrolytic Sensitivity : Susceptible to aqueous base (pH >10), forming pyridone derivatives

Scientific Research Applications

Scientific Research Applications

The applications of 2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile can be categorized into several domains:

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, leading to a wide array of derivatives.

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles to form new compounds.
Coupling ReactionsCan be used in cross-coupling reactions to extend carbon chains.

Medicinal Chemistry

Research indicates that this compound may have potential as a pharmaceutical intermediate. Its derivatives have been explored for bioactivity, particularly in developing active pharmaceutical ingredients (APIs) for treating various conditions.

Case Study:
A study investigated the use of this compound as a precursor for synthesizing anti-inflammatory agents. The results demonstrated promising biological activity, suggesting further exploration in drug development.

Agricultural Chemistry

The compound has potential applications in agrochemicals, where it may exhibit herbicidal or fungicidal properties. Its structural characteristics allow it to interact with biological targets in pests or weeds.

Case Study:
In a field trial, formulations containing this compound showed effective control over specific weed species, indicating its utility as an herbicide.

The biological activity of this compound is an area of ongoing research. Initial studies suggest that it may interact with various biological pathways, potentially influencing enzyme activity or receptor binding.

Biological TargetPotential Interaction
EnzymesMay act as an inhibitor or activator
ReceptorsPotential binding leading to physiological effects

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile with structurally related pyridine and pyrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₉H₉ClN₂ 180.61 (calc.) Not fully listed Chloro, ethyl, methyl, and cyano groups; high steric hindrance Pharmaceuticals, agrochemicals
2-Chloro-6-ethylpyridine-3-carbonitrile C₈H₇ClN₂ 166.61 191220-22-1 Lacks 5-methyl group; simpler structure Drug synthesis, agrochemical R&D
6-Chloro-3-pyridinecarbonitrile C₆H₃ClN₂ 138.55 33252-28-7 Minimal substitution (Cl and CN only) Building block for heterocycles
6-Chloro-5-methoxy-3-pyridinecarbonitrile C₇H₅ClN₂O 180.58 1256835-79-6 Methoxy group at position 5; electron-donating substituent Specialty chemicals, solubility-enhanced intermediates
5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₉H₁₀ClN₂O 196.63 1203898-28-5 Isopropyl and oxo groups; hydrogen-bonding capacity Potential bioactive molecule synthesis
5-Chloro-6-methyl-2-pyrazinecarbonitrile C₆H₄ClN₃ 153.57 1260672-01-2 Pyrazine core (two N atoms); distinct electronic properties Materials science, alternative heterocycle platforms

Structural and Functional Analysis:

Methoxy vs. Methyl: The methoxy group in 6-Chloro-5-methoxy-3-pyridinecarbonitrile improves solubility in polar solvents, whereas the methyl group in the target compound favors organic-phase reactions .

Heterocycle Variations :

  • The pyrazine derivative (5-Chloro-6-methyl-2-pyrazinecarbonitrile) exhibits distinct electronic properties due to its dual nitrogen atoms, making it more suitable for coordination chemistry compared to pyridine-based analogs .

Bioactivity Potential: The oxo group in 5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile introduces hydrogen-bonding capability, which may enhance binding affinity in enzyme inhibitors .

Molecular Weight Discrepancy: The reported molecular weight of 266.54 g/mol for the target compound ( ) conflicts with calculated values (~180.61 g/mol).

Biological Activity

2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile (CAS No. 108244-43-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_9H_10ClN_3
  • Molecular Weight : 197.65 g/mol

This compound features a pyridine ring substituted with an ethyl group, a methyl group, and a cyano group, along with a chlorine atom at the 2-position.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown that it effectively inhibits the growth of various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study conducted on human cancer cell lines, it demonstrated cytotoxic effects with varying degrees of potency:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.5
HeLa (cervical cancer)12.3
A549 (lung cancer)18.4

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer therapeutic .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It has been shown to modulate receptor activity, particularly those associated with cancer cell signaling pathways.

Study on Antifibrotic Activity

A study investigated the antifibrotic effects of this compound in liver fibrosis models. The results indicated that treatment with this compound led to a significant reduction in collagen deposition and hepatic stellate cell activation.

Key Findings:

  • Reduction in collagen type I alpha 1 (COL1A1) expression was observed.
  • Histological analysis revealed decreased fibrosis in treated liver tissues compared to controls.

These results suggest that the compound may have therapeutic potential in treating fibrotic diseases .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on a pre-functionalized pyridine ring. For example:

  • Halogen Exchange : Adapting methods from trifluoromethylpyridine syntheses (), chloro substitution at position 2 can be achieved using anhydrous potassium fluoride (KF) in sulfolane under reflux (90–120°C). This approach leverages the nitrile group's electron-withdrawing effect to activate the ring for nucleophilic displacement .
  • Cyclization Strategies : Pyridine ring formation via Hantzsch or Kröhnke cyclization, using ethyl and methyl-substituted precursors, followed by nitrile introduction via cyano-dehalogenation (e.g., using CuCN).

Q. Key Optimization Factors :

  • Temperature : Higher temperatures (>100°C) favor substitution but may degrade sensitive functional groups.
  • Catalysts : KF or phase-transfer catalysts (e.g., 18-crown-6) improve halogen exchange efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, sulfolane) enhance reaction rates by stabilizing transition states.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • 1H NMR : Methyl (δ 1.2–1.4 ppm) and ethyl (δ 1.0–1.3 ppm for CH3, δ 2.4–2.6 ppm for CH2) groups are identifiable. The chloro substituent induces deshielding in adjacent protons.
    • 13C NMR : The nitrile carbon appears at δ 115–120 ppm, while pyridine carbons range from δ 120–150 ppm.
  • X-ray Crystallography : Structural confirmation (as in ) resolves substituent positions and bond angles. For example, the nitrile group’s linear geometry (C≡N bond length ~1.15 Å) and chloro group orientation can be validated .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion ([M+H]+) at m/z 196.06 (calculated for C9H11ClN2).

Advanced Research Questions

Q. How do steric and electronic effects of ethyl/methyl groups impact regioselectivity in cross-coupling reactions?

Methodological Answer :

  • Steric Hindrance : The ethyl group at position 6 and methyl at position 5 create steric bulk, limiting reactions at positions 4 and 5. For Suzuki couplings, palladium catalysts (e.g., Pd(PPh3)4) with bulky ligands (XPhos) improve selectivity for position 2 .
  • Electronic Effects : The chloro group at position 2 is electron-withdrawing, activating the ring for nucleophilic attack at position 3 (para to nitrile). Computational studies (DFT) can map electron density to predict reactive sites.

Case Study :
In , trifluoromethylpyridines undergo regioselective substitution at the chloro position due to nitrile activation. Similar reactivity is expected for the target compound .

Q. What mechanistic pathways explain unexpected byproducts during nitrile group transformations?

Methodological Answer :

  • Reduction Side Reactions : Reduction of the nitrile to an amine (e.g., using LiAlH4) may compete with desired transformations. Controlled stoichiometry and low temperatures (−78°C) minimize over-reduction.
  • Hydrolysis Pathways : In aqueous acidic conditions, the nitrile may hydrolyze to a carboxylic acid. Anhydrous conditions and catalysts (e.g., TsOH) are critical for stability.

Contradiction Analysis :
Discrepancies in reported yields (e.g., vs. ) often arise from trace moisture or oxygen. Rigorous drying of solvents (molecular sieves) and inert atmospheres (N2/Ar) improve reproducibility .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry to determine frontier molecular orbitals (HOMO/LUMO). The LUMO energy (~−1.5 eV) indicates susceptibility to nucleophilic attack at position 2.
  • Docking Studies : For biological applications, molecular docking (e.g., AutoDock Vina) can simulate interactions with enzyme active sites, guided by crystallographic data from analogues () .

Data Analysis and Reproducibility

Q. How should researchers address contradictory solubility data in different solvents?

Methodological Answer :

  • Systematic Solubility Testing : Use UV-Vis spectroscopy to quantify solubility in DMSO, DMF, and THF. For example, the nitrile group enhances polarity, favoring polar solvents (solubility in DMSO ~50 mg/mL).
  • Temperature Dependence : Record solubility at 25°C and 60°C to identify trends. Contradictions may stem from impurities or polymorphic forms (validate via XRD).

Q. What strategies validate the purity of synthesized batches for pharmacological studies?

Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities. A purity threshold of ≥95% is standard, with retention times compared to reference standards () .
  • Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C 54.97%, H 5.65%, N 14.27%, Cl 18.07%).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile
Reactant of Route 2
2-Chloro-6-ethyl-5-methylpyridine-3-carbonitrile

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